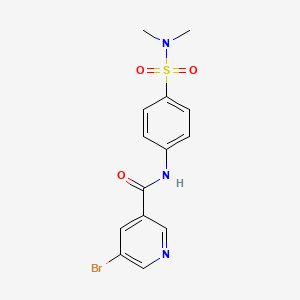

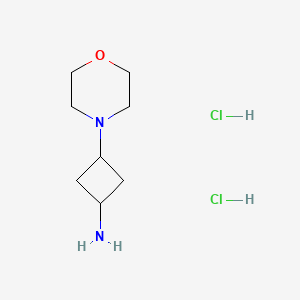

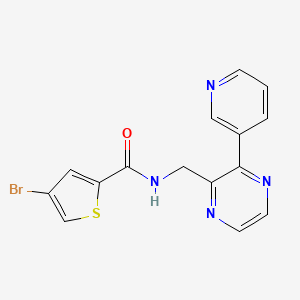

![molecular formula C22H25N3O5S2 B2491388 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide CAS No. 613225-63-1](/img/structure/B2491388.png)

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemically synthesized molecules designed for exploring biological activities and chemical properties. The backbone of the molecule, characterized by a thiazolidine core, is commonly associated with a wide range of biological activities, prompting its inclusion in the synthesis of potential therapeutic agents.

Synthesis Analysis

The synthesis of related thiazolidine-2,4-dione derivatives involves the condensation of aromatic aldehydes with thiazolidine cores in the presence of various sulfonyl chlorides and alkyl halides. This process is facilitated by characterization techniques such as 1H NMR, LC/MS, and FTIR analyses, indicating the structural complexity and diversity achievable within this molecular framework (Chandrappa et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, closely related to the compound of interest, showcases the presence of multiple functional groups that significantly influence the molecular conformation and potential intermolecular interactions. These structural attributes are critical for the compound's biological activity and chemical reactivity.

Chemical Reactions and Properties

Thiazolidinones and related compounds undergo a variety of chemical reactions, including alkylation and oxidation. These reactions demonstrate the versatility of the thiazolidinone core in synthetic chemistry, enabling the introduction of various functional groups that modulate the molecule's chemical and physical properties (Ohkata et al., 1985).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

- Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity against various human carcinoma cell lines, suggesting a role in cancer research and potential therapeutic applications (Chandrappa et al., 2008).

Antifungal and Solubility Properties

- A novel 1,2,4-triazole class compound showed potential as an antifungal agent with favorable solubility and partitioning in biologically relevant solvents, indicating utility in drug formulation and delivery studies (Volkova et al., 2020).

Antiangiogenic and VEGFR-2 Inhibition

- Sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety were found to inhibit VEGFR-2, showing potential for the development of new antiangiogenic agents in cancer therapy (Ghorab et al., 2016).

Antimicrobial Activity

- New thiazolidin-4-one derivatives were synthesized and evaluated as antimicrobial agents, providing a basis for the development of new antibiotics (Baviskar et al., 2013).

Eigenschaften

IUPAC Name |

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-14-11-19(24-30-14)23-20(26)7-5-4-6-10-25-21(27)18(32-22(25)31)13-15-8-9-16(28-2)17(12-15)29-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,24,26)/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCLMWSXGKFENU-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

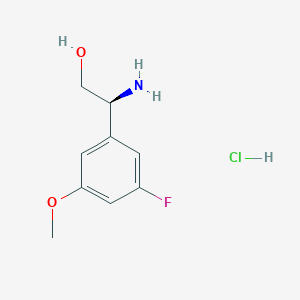

![1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491306.png)

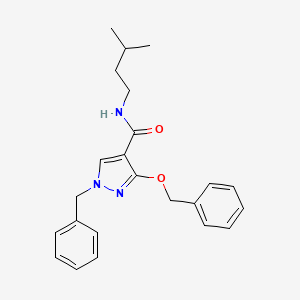

![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)

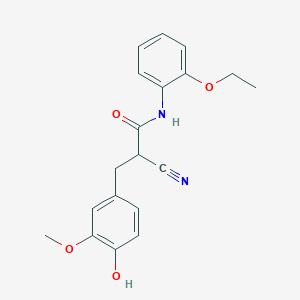

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)